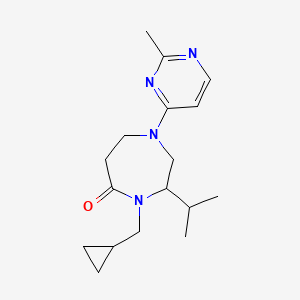![molecular formula C17H24N2O2S B5293007 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate](/img/structure/B5293007.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate is a complex organic compound that features a bicyclic structure combined with a pyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate typically involves multiple steps. The initial step often includes the preparation of the bicyclic heptane structure, followed by the introduction of the pyrimidine moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate stands out due to its unique bicyclic structure combined with a pyrimidine derivative
Propiedades
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11-6-8-18-15(19-11)22-10-14(20)21-13-9-12-5-7-17(13,4)16(12,2)3/h6,8,12-13H,5,7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKZNYQPXXIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)OC2CC3CCC2(C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one](/img/structure/B5292969.png)

![1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea](/img/structure/B5292981.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

